Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
1,5-Dioxaspiro[2.4]heptane: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Contains an additional ethyl group, which can influence its chemical properties and reactivity.
Uniqueness
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an ester and a dioxaspiro ring. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C8H12O4 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3 |
InChI Key |
NIMYPHZJTBRHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC2 |
Origin of Product |
United States |
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